

Spectroscopic data (NMR, IR, MS) for Humulene epoxide II characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Humulene epoxide II*

Cat. No.: B7943601

[Get Quote](#)

Characterization of Humulene Epoxide II: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **humulene epoxide II**, a sesquiterpenoid of significant interest in medicinal chemistry and fragrance science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for its synthesis and analysis.

Spectroscopic Data for Humulene Epoxide II

The structural elucidation of **humulene epoxide II** is accomplished through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **humulene epoxide II** are summarized below.

^1H NMR Spectroscopic Data

Atom No.	δ (ppm)	Multiplicity	J (Hz)
1	1.87	dd	13.6, 9.0
1'	1.77	br dd	13.7, 5.9
2	5.24	d	10.8
3	2.98	d	10.8
4	2.23	m	
4'	2.08	m	
6	2.47	dd	12.5, 5.4
6'	1.69	dd	12.5, 10.5
8	5.12	ddd	15.9, 10.1, 5.3
9	4.96	d	16.0
12	0.98	s	
13	1.01	s	
14	1.13	br s	
15	1.34	br s	

Solvent: C₆D₆

¹³C NMR Spectroscopic Data

Atom No.	δ (ppm)
1	40.59
2	125.76
3	132.01
4	43.02
5	36.47
6	61.23
7	62.51
8	122.94
9	142.64
10	35.11
11	23.87
12	29.06
13	25.83
14	17.49
15	15.06

Solvent: C₆D₆ and CDCl₃. Note: Chemical shifts can vary slightly between different deuterated solvents.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **humulene epoxide II** exhibits characteristic absorption bands.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-3100	Medium	=C-H stretch (alkene)
2850-2960	Strong	C-H stretch (alkane)
1640-1680	Medium	C=C stretch
1200-1250	Strong	C-O-C stretch (epoxide)
840-890	Medium	Epoxide ring vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **humulene epoxide II** (C₁₅H₂₄O), the molecular weight is 220.35 g/mol .[\[1\]](#)

m/z	Relative Intensity	Assignment
220	Moderate	[M] ⁺ (Molecular Ion)
205	Moderate	[M - CH ₃] ⁺
109	High	Base Peak
96	Moderate	
67	Moderate	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and spectroscopic analysis of **humulene epoxide II**.

Synthesis of Humulene Epoxide II

Humulene epoxide II is synthesized via the epoxidation of humulene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

- Humulene
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate

Procedure:

- Dissolve humulene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
- Add the m-CPBA solution dropwise to the stirred humulene solution over 30 minutes.
- Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated NaHCO_3 solution.
- Separate the organic layer and wash it sequentially with saturated NaHCO_3 solution (2x), water, and brine.

- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **humulene epoxide II** is purified by flash column chromatography on silica gel.

Procedure:

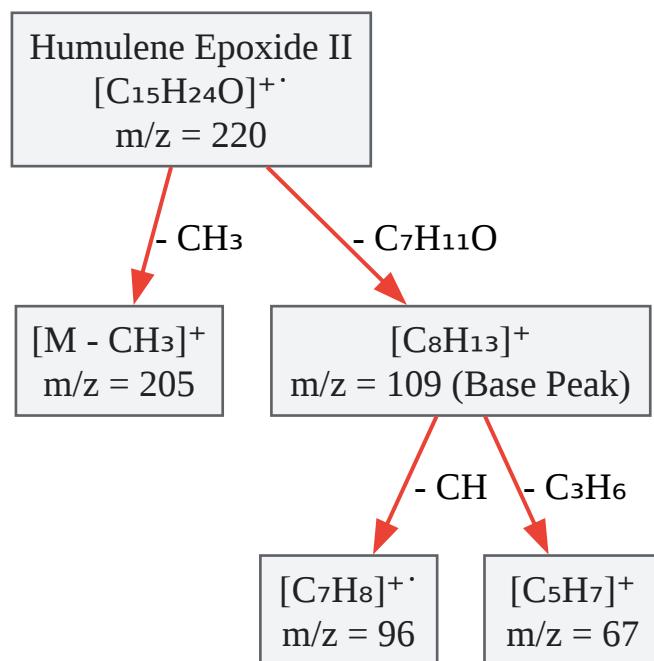
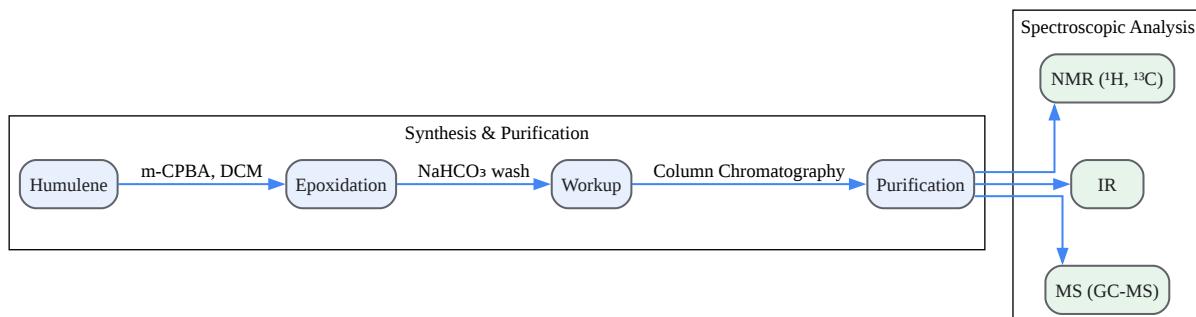
- Prepare a silica gel column using a slurry of silica in hexane.
- Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the adsorbed product onto the top of the prepared column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
- Collect fractions and analyze them by TLC to identify those containing the pure **humulene epoxide II**.
- Combine the pure fractions and remove the solvent under reduced pressure to yield pure **humulene epoxide II** as a colorless oil.

Spectroscopic Analysis

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of pure **humulene epoxide II** in approximately 0.6 mL of deuterated chloroform ($CDCl_3$) or deuterated benzene (C_6D_6) in a 5 mm NMR tube.
- Instrumentation: Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Parameters: For 1H NMR, typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a spectral width of 220 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds are common.

IR Spectroscopy:



- Sample Preparation: Place a drop of the neat oil between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Parameters: Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry:

- Sample Preparation: Dilute a small amount of the sample in a suitable solvent like dichloromethane or methanol.
- Instrumentation: Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Parameters: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm). A typical temperature program would be: initial temperature of 50 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
- MS Parameters: Acquire mass spectra in the range of 40-400 m/z with an electron energy of 70 eV.

Visualizations

The following diagrams illustrate the key processes involved in the characterization of **humulene epoxide II**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Humulene epoxide II | 19888-34-7 [smolecule.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Humulene epoxide II characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7943601#spectroscopic-data-nmr-ir-ms-for-humulene-epoxide-ii-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com